molecular formula C8H12O4 B3012512 Methyl 2-(4-oxooxan-2-yl)acetate CAS No. 2384742-35-0

Methyl 2-(4-oxooxan-2-yl)acetate

Cat. No.: B3012512
CAS No.: 2384742-35-0
M. Wt: 172.18
InChI Key: CDOJHYCAKKLNIS-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxooxan-2-yl)acetate is an organic compound with the molecular formula C8H12O4 It is a derivative of oxane, featuring an oxo group at the 4-position and a methyl ester group at the 2-position

Scientific Research Applications

Methyl 2-(4-oxooxan-2-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-oxooxan-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-oxooxan-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxooxan-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 2-(4-oxooxan-2-yl)acetate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate: This compound features a methoxy group instead of a methyl group, resulting in different chemical properties and reactivity.

    Methyl 2-(4-oxooxan-3-yl)acetate: Similar in structure but with the oxo group at the 3-position, leading to variations in its chemical behavior.

Uniqueness

Methyl 2-(4-oxooxan-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other fields.

Properties

IUPAC Name

methyl 2-(4-oxooxan-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-8(10)5-7-4-6(9)2-3-12-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJHYCAKKLNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=O)CCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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